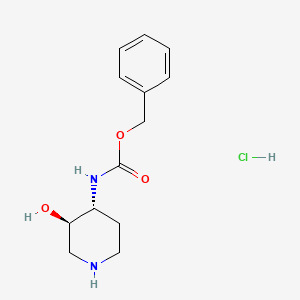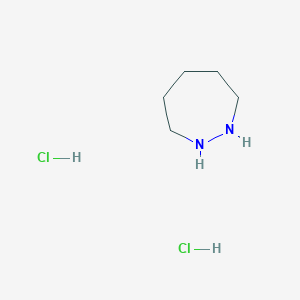
1,2-Difluorocyclohex-2-enecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Difluorocyclohex-2-enecarboxylic acid is a fluorinated organic compound with the molecular formula C7H8F2O2 This compound is characterized by the presence of two fluorine atoms attached to a cyclohexene ring, along with a carboxylic acid functional group
Méthodes De Préparation
The synthesis of 1,2-difluorocyclohex-2-enecarboxylic acid typically involves the fluorination of cyclohexene derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination at the desired positions on the cyclohexene ring.
Industrial production methods may involve more scalable processes, such as continuous flow fluorination, which allows for better control over reaction parameters and yields. These methods often employ similar fluorinating agents but are optimized for large-scale production.
Analyse Des Réactions Chimiques
1,2-Difluorocyclohex-2-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of difluorinated cyclohexane derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions are possible, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., tetrahydrofuran, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to achieve the desired transformations.
Applications De Recherche Scientifique
1,2-Difluorocyclohex-2-enecarboxylic acid finds applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Fluorinated compounds, including this compound, are investigated for their potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials, where its fluorinated nature imparts desirable properties such as increased stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 1,2-difluorocyclohex-2-enecarboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms can enhance binding affinity to specific enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, making the compound useful in various biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
1,2-Difluorocyclohex-2-enecarboxylic acid can be compared with other fluorinated cyclohexene derivatives, such as:
1,2-Difluorocyclohexane: Lacks the carboxylic acid group, making it less reactive in certain chemical transformations.
1,2-Difluorocyclohex-2-enol: Contains a hydroxyl group instead of a carboxylic acid, leading to different reactivity and applications.
1,2-Difluorocyclohex-2-enone:
The uniqueness of this compound lies in its combination of fluorine atoms and a carboxylic acid group, which provides a distinct set of chemical properties and reactivity patterns that are valuable in various scientific and industrial contexts.
Propriétés
IUPAC Name |
1,2-difluorocyclohex-2-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c8-5-3-1-2-4-7(5,9)6(10)11/h3H,1-2,4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWFJWHCESINQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C(C1)(C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl 6-(((5-fluoro-2-hydroxyphenyl)(phenyl)methyl)amino)-1,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8025465.png)

![(2S)-2-azaniumyl-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoate](/img/structure/B8025468.png)
